[4-Bromo-2-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
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Overview
Description
[4-Bromo-2-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, also known as BPTM, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of [4-Bromo-2-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of various cellular processes such as cell growth and differentiation. This compound has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, increase insulin sensitivity, and reduce the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties by reducing the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of using [4-Bromo-2-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid in lab experiments is its high potency and selectivity. This compound has been found to have a low IC50 value, indicating that it is highly effective at inhibiting its target enzymes. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of [4-Bromo-2-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid. One direction is to further investigate its potential use as a therapeutic agent in various diseases such as cancer, diabetes, and inflammation. Another direction is to explore its mechanism of action in more detail, including its interactions with various enzymes and signaling pathways. Additionally, future studies could focus on improving the solubility of this compound in aqueous solutions, which could enhance its effectiveness in vivo.
Synthesis Methods
[4-Bromo-2-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-hydroxybenzoic acid with thionyl chloride, followed by the reaction with 3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene and finally the reaction with sodium hydroxide and acetic acid. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Scientific Research Applications
[4-Bromo-2-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been studied for its potential use as a therapeutic agent in various diseases such as cancer, diabetes, and inflammation. It has been shown to have anti-cancer properties by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth in various cancer cell lines. This compound has also been found to have anti-diabetic properties by increasing insulin sensitivity and reducing blood glucose levels. In addition, this compound has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C23H23BrN2O5S |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
2-[4-bromo-2-[(Z)-[2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C23H23BrN2O5S/c1-14(2)12-26-22(29)20(32-23(26)25-17-5-7-18(30-3)8-6-17)11-15-10-16(24)4-9-19(15)31-13-21(27)28/h4-11,14H,12-13H2,1-3H3,(H,27,28)/b20-11-,25-23? |
InChI Key |
FEEGWZWYYWVSDT-VQIHVGMLSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC(=O)O)/SC1=NC3=CC=C(C=C3)OC |
SMILES |
CC(C)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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